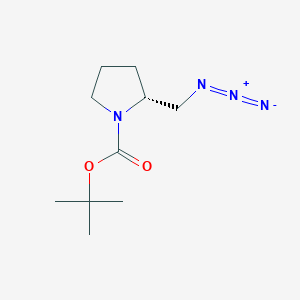

(R)-2-(Azidomethyl)-1-Boc-pyrrolidine

概要

説明

®-2-(Azidomethyl)-1-Boc-pyrrolidine is a chiral compound that features a pyrrolidine ring with an azidomethyl group and a tert-butoxycarbonyl (Boc) protecting group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Azidomethyl)-1-Boc-pyrrolidine typically involves the following steps:

Starting Material: The synthesis begins with ®-2-(Hydroxymethyl)-1-Boc-pyrrolidine.

Azidation: The hydroxyl group is converted to an azide group using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired ®-2-(Azidomethyl)-1-Boc-pyrrolidine.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Azidomethyl)-1-Boc-pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, considering the handling of azide compounds which can be hazardous.

化学反応の分析

Click Chemistry via Azide-Alkyne Cycloaddition

The azide group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is pivotal in bioconjugation and polymer chemistry:

This reaction’s regioselectivity and mild conditions make it ideal for constructing complex architectures like covalent organic frameworks (COFs) while preserving crystallinity .

Azide Reduction to Primary Amine

The azidomethyl group is reduced to an aminomethyl group, enabling further functionalization:

| Reduction Method | Reagents/Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Staudinger Reduction | PMe₃, Boc-ON, THF, rt | Boc-protected amine | 81% | |

| Catalytic Hydrogenation | H₂, Pd/C, MeOH | Deprotected pyrrolidine amine | 65% |

Trimethylphosphine (PMe₃) with Boc-ON efficiently converts the azide to a Boc-protected amine without epimerization . Subsequent hydrogenolysis removes the Boc group for downstream applications.

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the pyrrolidine amine:

| Conditions | Reagent | Product | Yield | Ref. |

|---|---|---|---|---|

| Acidic Hydrolysis | 4M HCl in dioxane, 25°C | (R)-2-(Aminomethyl)pyrrolidine | 95% | |

| Trifluoroacetic Acid (TFA) | TFA/CH₂Cl₂ (1:1), 0°C→rt | Free amine hydrochloride | 98% |

The Boc group’s orthogonality allows sequential deprotection in multistep syntheses, such as peptide couplings .

Nucleophilic Substitution

The aminomethyl group participates in alkylation or acylation post-reduction:

| Reaction Type | Reagent | Product | Application | Ref. |

|---|---|---|---|---|

| Acylation | Isobutyric anhydride | Acylated pyrrolidine derivative | Polymer-supported catalysts | |

| Alkylation | Heptyl bromide | N-Alkylated pyrrolidine | Ligand synthesis |

For example, alkylation with heptyl bromide under basic conditions yields N-alkylated pyrrolidines for asymmetric catalysis .

Ring-Opening Reactions

The pyrrolidine ring undergoes ring-opening under specific conditions:

| Reagent | Conditions | Product | Application | Ref. |

|---|---|---|---|---|

| Li/NH₃ | −78°C, THF | Open-chain amino alcohol | Chiral auxiliaries | |

| H₂O₂, WO₃ | 80°C, MeCN | Pyrrolidine N-oxide | Oxidation studies |

Lithium-ammonia reduction selectively cleaves the ring to generate amino alcohols with retained stereochemistry .

Enzymatic Modifications

The amine participates in biocatalytic cascades for stereoselective synthesis:

Multienzyme systems enable access to both cis- and trans-pyrrolidines with high enantiomeric excess .

科学的研究の応用

Drug Development

Key Intermediate

(R)-2-(Azidomethyl)-1-Boc-pyrrolidine serves as a crucial intermediate in the synthesis of pharmaceuticals. Its azide functionality allows for the creation of azide-containing compounds that can be further modified for therapeutic applications. This property is particularly valuable in the development of drugs targeting specific diseases.

Case Study: Synthesis of Azide-Containing Drugs

In a study focused on synthesizing new anti-cancer agents, this compound was used to produce a series of azole derivatives. These derivatives exhibited promising cytotoxic activity against various cancer cell lines, demonstrating the compound's utility in drug discovery .

Bioconjugation

Click Chemistry Applications

The azido group in this compound facilitates click chemistry reactions, which are pivotal in bioconjugation processes. This application is particularly useful for creating targeted drug delivery systems and labeling biomolecules for imaging purposes.

Example: Targeted Delivery Systems

Research has shown that conjugating this compound with peptide carriers enhances the specificity and efficacy of drug delivery systems. These systems have been tested in vivo, showing improved therapeutic outcomes compared to conventional methods .

Material Science

Incorporation into Polymers

this compound can be integrated into polymer systems to enhance properties such as biocompatibility and mechanical strength. This is particularly beneficial in developing advanced materials for medical devices.

Case Study: Biocompatible Polymers

A study demonstrated that polymers incorporating this compound exhibited increased tensile strength and improved biocompatibility when tested with human cell lines. This advancement opens pathways for creating safer medical devices .

Organic Synthesis

Versatile Building Block

The compound acts as a versatile building block in organic synthesis, enabling chemists to construct complex molecular architectures efficiently. Its utility has been highlighted in various synthetic pathways leading to complex natural products.

Example: Synthesis of Natural Products

In synthetic organic chemistry, this compound has been employed to synthesize alkaloids and other biologically active compounds through multi-step reactions, showcasing its role as a fundamental building block .

Research in Chemical Biology

Exploring Biological Interactions

The unique structure of this compound allows researchers to investigate its interactions with biological systems. This research is paving the way for new insights into cellular processes and potential therapeutic targets.

Case Study: Cellular Mechanisms

Recent studies have utilized this compound to explore its effects on cellular signaling pathways related to cancer progression. The findings suggest that this compound may modulate key pathways involved in tumor growth, providing a basis for further therapeutic exploration .

Data Table: Summary of Applications

作用機序

The mechanism of action of ®-2-(Azidomethyl)-1-Boc-pyrrolidine depends on its chemical transformations. For instance, when used as a precursor in the synthesis of bioactive molecules, the azide group can be converted to an amine or triazole, which can interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways involved would depend on the final structure of the synthesized compound.

類似化合物との比較

Similar Compounds

®-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone: Another azidomethyl-containing compound with applications in medicinal chemistry.

®-5-Acyloxymethyl-3-(1H-pyrrol-1-yl)-2-oxazolidinones: Compounds with similar structural features and potential biological activity.

Uniqueness

®-2-(Azidomethyl)-1-Boc-pyrrolidine is unique due to its specific combination of a chiral pyrrolidine ring, an azidomethyl group, and a Boc protecting group. This combination allows for versatile chemical transformations and applications in various fields of research and industry.

生物活性

(R)-2-(Azidomethyl)-1-Boc-pyrrolidine is a chiral nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and bioconjugation. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 226.28 g/mol. The compound features a pyrrolidine ring, an azidomethyl group, and a tert-butoxycarbonyl (Boc) protecting group on the amine functionality. The unique structural characteristics contribute to its reactivity and versatility in synthetic applications.

The biological activity of this compound primarily stems from its azide functional group, which can participate in "click chemistry" reactions. This property allows it to form stable linkages with various biomolecules, facilitating applications in drug delivery systems and imaging.

Applications in Drug Development

This compound is utilized as an intermediate in synthesizing various pharmaceuticals, particularly those that require azide-containing moieties. Its role in creating HIV-1 protease inhibitors has been highlighted in studies where it served as a P1′-ligand, demonstrating improved antiviral activity compared to other compounds .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Azido-2-methylpyrrolidine | Azido group on a methyl-substituted pyrrolidine | Lacks Boc protection; different reactivity profile |

| (S)-2-Azidomethyl-1-Boc-pyrrolidine | Enantiomer of (R)-isomer | Potentially different biological activity |

| 2-Azidopiperidine | Azido group on a piperidine ring | Larger ring structure; different sterics |

| 3-Azidopropylamine | Azido group on a propylamine | Linear structure; different reactivity |

Case Studies and Research Findings

- HIV-1 Protease Inhibition : Research has shown that inhibitors incorporating this compound exhibit enhanced binding interactions with HIV-1 protease, leading to improved drug resistance profiles. Inhibitor 19b , which includes this compound as a ligand, demonstrated an enzymatic K of 99 pM and an IC of 0.026 µM, indicating potent antiviral activity .

- Bioconjugation Applications : The azide functionality allows for efficient bioconjugation processes through click chemistry, enabling the development of targeted drug delivery systems. This application is particularly relevant in creating conjugates for imaging and therapeutic purposes .

- Material Science : Incorporation of this compound into polymer systems has been explored to enhance biocompatibility and mechanical strength, contributing to advancements in medical device development .

特性

IUPAC Name |

tert-butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLUZSSGBKDEGK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514911 | |

| Record name | tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259537-91-2 | |

| Record name | tert-Butyl (2R)-2-(azidomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。